molecular formula C12H11N3O2S B2637698 N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide CAS No. 103984-21-0

N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide

カタログ番号: B2637698
CAS番号: 103984-21-0
分子量: 261.3
InChIキー: KQWCACRAESFLQU-POHAHGRESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide” is a complex organic molecule. It contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where one of the -OH groups has been replaced by an -NH2 group. It also contains a phenyl group (C6H5), which is a functional group made up of six carbon atoms in a cyclic arrangement. The compound also contains an imidazolidine group, which is a five-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazolidine ring would likely contribute to the rigidity of the molecule, while the phenyl and acetamide groups could potentially participate in various types of intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents, while the nonpolar phenyl group could enhance its solubility in nonpolar solvents .

科学的研究の応用

Advanced Glycation End Products in Biofluids

Development and Application of a Stable Isotope Dilution Analysis : This research discusses the preparation and validation of a stable isotope dilution analysis (SIDA) for the quantification of advanced glycation end products (AGEs) of creatinine in biofluids. The study found elevated basal concentrations of specific AGEs in the plasma and urine of type 2 diabetes mellitus (DM) patients compared to healthy individuals, indicating a potential link between these compounds and hyperglycemic conditions. The research suggests a favored in vivo formation or dietary uptake of these AGEs in individuals with hyperglycemia (Kunert et al., 2013).

Diuretic Effects and Renal Function

Comparative Studies on Diuretic Activities : Research comparing Etozolin, a novel diuretic, with a benzothiazide and placebo revealed that Etozolin exhibits a dose-dependent diuretic effect. The study suggested similarities in the diuretic profile of Etozolin with sulfonamide-type diuretics regarding daily urinary output and loop-diuretic type in terms of urinary volume elimination (Biamino, 1977).

Effect of Etozolin on Renal Elimination in Subjects with Normal Renal Function : This investigation of Etozolin in volunteers with normal renal function demonstrated significant increases in the renal elimination of water, sodium, chloride, and magnesium. The study indicates Etozolin's potential for treating cardiac and renal edema and hypertension, owing to its prolonged action (Scheitza, 1977).

Pharmacokinetics in Renal Insufficiency : A study on the novel diuretic Etozolin and its metabolite ozolinone revealed that kidney disease does not significantly influence their pharmacokinetic parameters, even in severe renal insufficiency. This suggests that Etozolin and ozolinone could be used without significant alteration in pharmacokinetics in patients with varying degrees of renal function (Knauf et al., 1980).

作用機序

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If this compound has been designed as a drug, its mechanism of action would depend on the specific biological target it has been designed to interact with .

将来の方向性

The future research directions for this compound would likely depend on its intended use. If it has been synthesized as a potential drug, future research might focus on testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .

特性

IUPAC Name

N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-7(16)13-9-4-2-8(3-5-9)6-10-11(17)15-12(18)14-10/h2-6H,1H3,(H,13,16)(H2,14,15,17,18)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWCACRAESFLQU-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。